Amicarbazone

描述

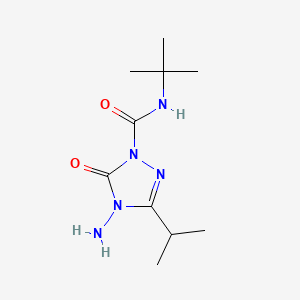

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-amino-N-tert-butyl-5-oxo-3-propan-2-yl-1,2,4-triazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N5O2/c1-6(2)7-13-15(9(17)14(7)11)8(16)12-10(3,4)5/h6H,11H2,1-5H3,(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFPWVRKFLOQHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=O)N1N)C(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3034329 | |

| Record name | Amicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 4,600 mg/L at 20 °C | |

| Record name | AMICARBAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.12 | |

| Record name | AMICARBAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

9.8X10-9 mm Hg at 20 °C | |

| Record name | AMICARBAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

129909-90-6 | |

| Record name | Amicarbazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129909-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amicarbazone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129909906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N-(1,1-dimethylethyl)-4,5-dihydro-3-(1-methylethyl)-5-oxo-1H-1,2,4-triazole-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMICARBAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FU145I60E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMICARBAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

137.5 °C | |

| Record name | AMICARBAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Studies on Amicarbazone S Phytotoxicity and Biochemical Mechanisms

Photosystem II Inhibition and Electron Transport Chain Disruption

Amicarbazone is classified as a Group 5 herbicide, indicating its mechanism of action involves inhibiting PSII. bioone.org This inhibition occurs by blocking electron transport within the photosynthetic electron transport chain. researchgate.netcambridge.orgmedchemexpress.comadooq.com

Quantitative Analysis of Electron Transport Rate (ETR) Inhibition in Susceptible Plant Species

The herbicidal potency of this compound has been quantitatively assessed by measuring its effect on the electron transport rate (ETR) in various plant species. researchgate.netbioone.org Studies have shown that this compound can rapidly inhibit ETR in susceptible plants. For instance, in Digitaria sanguinalis and Abutilon theophrasti, complete inhibition of ETR was observed within 8 hours after this compound application. researchgate.netunesp.br In sugarcane cultivars, this compound application led to a rapid and intense reduction in ETR compared to control groups, with the magnitude of reduction being dose-dependent. scielo.br While reductions in ETR were observed, some studies on sugarcane indicated that these reductions did not negatively impact yield or technological characteristics, suggesting selectivity in certain cultivars. scielo.br

The reduction of ETR values can serve as an indicator of the level of intoxication in plants like Ipomoea grandifolia and sugarcane cultivars exposed to this compound. awsjournal.org Ipomoea grandifolia has been shown to be more sensitive to this compound than sugarcane. awsjournal.org

Mechanisms of Oxygen Evolution Interruption in Plant Chloroplasts

This compound interrupts oxygen evolution in plant chloroplasts. researchgate.netcambridge.org This interruption is a direct consequence of its action on PSII, which is the site of water splitting and oxygen production during photosynthesis. The inhibition of electron transport by this compound disrupts the flow of electrons from the water-splitting complex, thereby halting the process of oxygen evolution. researchgate.net

Binding Site Analysis within the D1 Reaction Center Protein of Photosystem II

This compound is understood to inhibit photosynthetic electron transport by binding to the QB domain of Photosystem II. researchgate.netcambridge.orgmedchemexpress.comadooq.com This binding occurs within the D1 reaction center protein of the PSII complex. bioone.orgresearchgate.net The mechanism is similar to that of triazine and triazinone herbicides, which also bind to the QB site on the D1 protein, competing with plastoquinone (B1678516) (PQ). researchgate.netcambridge.org

Mutations in the psbA gene, which encodes the D1 protein, can lead to reduced sensitivity or resistance to PSII inhibitors like this compound. cabidigitallibrary.org Specifically, a mutation resulting in a serine to glycine (B1666218) substitution at amino acid position 264 in the D1 protein is known to confer high levels of resistance to both simazine (B1681756) and this compound. researchgate.netcambridge.org This suggests that Ser-264 is a critical residue involved in the binding of this compound to the D1 protein. researchgate.netcambridge.orgcambridge.org

Cellular and Subcellular Phytotoxic Manifestations in Target Plants

The inhibition of PSII by this compound leads to various cellular and subcellular phytotoxic manifestations in susceptible plants. bioone.orgresearchgate.netpic.int

Chlorophyll (B73375) Fluorescence Dynamics and Quantum Yield (ΦPSII) Analysis

Chlorophyll fluorescence measurements, particularly the analysis of chlorophyll fluorescence dynamics and the quantum yield of Photosystem II (ΦPSII), are valuable tools for assessing the effects of this compound on photosynthetic activity. cabidigitallibrary.orgscielo.brresearchgate.netcambridge.org this compound induces chlorophyll fluorescence, which is indicative of impaired photosynthetic electron transport. researchgate.netcambridge.orgresistpoa.org

Studies have shown that this compound application leads to a rapid reduction in ΦPSII in susceptible plants. cambridge.orgresistpoa.org For example, in annual bluegrass (Poa annua), foliar application of this compound reduced ΦPSII significantly within hours after application. cambridge.org The rapid reduction in ΦPSII observed in Poa annua indicates that root exposure to this compound is beneficial for control, suggesting rapid uptake and effect on PSII. cambridge.org The level of chlorophyll fluorescence emitted from plant tissue provides insight into the plant's photosynthetic activity. resistpoa.org

Oxidative Stress Induction and Reactive Oxygen Species Generation

Inhibition of the photosynthetic electron transport chain, as caused by this compound, can lead to the accumulation of reducing power in chloroplasts. This, in turn, can result in the generation of reactive oxygen species (ROS). nih.gov ROS are highly reactive molecules that can cause oxidative damage to various cellular components, including lipids, proteins, and DNA. bbau.ac.inarccjournals.comnih.gov

Morphological and Physiological Responses in Sensitive Plant Species (e.g., chlorosis, stunted growth, tissue necrosis)

This compound, as a photosystem II (PSII) inhibitor, elicits characteristic phytotoxic symptoms in sensitive plant species due to the disruption of photosynthetic electron transport. The phenotypic responses commonly observed include chlorosis, stunted growth, tissue necrosis, and ultimately, plant death. researchgate.netuga.educambridge.orgresearchgate.netresearchgate.netcabidigitallibrary.orgresearchgate.netsriramchem.com These symptoms are similar to those caused by other PSII-inhibiting herbicides like triazines. researchgate.netuga.edu

The inhibition of photosynthetic electron transport by this compound leads to the formation of highly reactive molecules, which cause oxidative damage to leaf tissues, including the peroxidation of lipid membranes. ucanr.eduhcpsl.comresearchgate.net This cellular damage contributes to the visible symptoms of phytotoxicity. Symptoms can become visible within days of uptake, and plant death can occur rapidly, sometimes within five days, particularly if weeds are actively growing. hcpsl.com

Chlorosis, or yellowing of leaves, is a primary symptom resulting from the degradation of chlorophyll due to oxidative stress. researchgate.netuga.educabidigitallibrary.orgsriramchem.comhcpsl.comdoraagri.com This often appears as interveinal or veinal chlorosis in broadleaf plants and starts at the leaf tips in grasses, progressing towards the base. ucanr.edu Stunted growth is another common response, reflecting the plant's reduced ability to produce carbohydrates and energy necessary for development. researchgate.netuga.educabidigitallibrary.orgsriramchem.comdoraagri.com Tissue necrosis, the browning and death of plant tissues, typically begins around the leaf margins and spreads inward, or across the entire leaf and stem. researchgate.netuga.eduucanr.eduhcpsl.comdoraagri.com Severe necrosis can lead to leaf scorching or burning. doraagri.com

The speed and severity of these symptoms can be influenced by environmental factors, such as temperature. Elevated temperatures have been shown to increase this compound phytotoxicity in some cool-season grasses, potentially due to enhanced herbicide absorption. uga.eduresearchgate.net For instance, research indicated that this compound phytotoxicity increased with elevated temperatures from 10 to 30 °C on species including annual bluegrass, creeping bentgrass, Kentucky bluegrass, and perennial ryegrass. uga.edu This suggests that the timing of application relative to temperature can impact the level of injury observed in sensitive species. uga.edu

Studies have also investigated the differential sensitivity of various plant species to this compound, observing varying degrees of morphological and physiological responses. For example, in studies evaluating the residual effect of herbicides used in sugarcane on peanut cultivars, this compound applied pre-emergence caused the death of certain peanut cultivars. cropj.com Other herbicides also caused significant reductions in emergence and development, with varying levels of visual toxicity symptoms across different peanut genotypes. cropj.com

The rapid absorption and translocation of this compound, whether applied foliarly or through the roots, contribute to the swift onset of these phenotypic responses in sensitive plants. researchgate.netcambridge.orgresearchgate.netresearchgate.netsriramchem.com Translocation primarily occurs acropetally (upward and outwards) through the xylem tissues, moving with the water flow, leading to symptoms appearing first on older or lower leaves before progressing to younger tissue. hcpsl.com

While the search results mention data on absorption, translocation, and metabolism in different turfgrass species at varying temperatures researchgate.net, and data on emergence reduction in peanut cultivars cropj.com, specific detailed data tables presenting the extent of chlorosis, stunting, or necrosis across multiple sensitive species under controlled conditions were not explicitly provided in a format easily extractable into a generic interactive table without further context or data points from the original studies. The narrative describes the types of symptoms and the factors influencing them, along with some quantitative data on absorption/translocation and emergence reduction.

Interactive Data Table Placeholder:

Below is a placeholder for an interactive table that would typically present quantitative data on the morphological and physiological responses of specific sensitive plant species to this compound exposure. Such a table could include metrics like percentage of chlorosis, reduction in plant height or biomass (stunting), percentage of necrotic tissue, or emergence rates compared to untreated controls, potentially across different concentrations or time points.

| Sensitive Plant Species | This compound Concentration (e.g., g/ha or µM) | Time After Treatment | Observed Symptom (e.g., Chlorosis, Necrosis, Stunting) | Severity (%) or Measurement (e.g., cm, g) |

| Species A | X | Y days/weeks | Chlorosis | Value % |

| Species A | X | Y days/weeks | Stunted Growth | Value cm or g |

| Species B | X | Y days/weeks | Necrosis | Value % |

| Species B | X | Y days/weeks | Stunted Growth | Value cm or g |

| Peanut Cultivar 1 | Pre-emergence application rate | 15 DAA | Emergence Reduction | Value % |

| Peanut Cultivar 2 | Pre-emergence application rate | 15 DAA | Emergence Reduction | Value % |

| Annual Bluegrass | Application rate | Elevated Temperature | Increased Phytotoxicity | Qualitative or quantitative observation |

| Tall Fescue | Application rate | Elevated Temperature | Increased Injury | Qualitative or quantitative observation |

Note: This table structure is illustrative. Actual data would be populated from specific research findings detailing quantitative measurements of these responses in sensitive species.

Metabolic Transformations and Degradation Pathways of Amicarbazone

Amicarbazone Metabolism in Plant Systems

The metabolic fate of this compound in plants involves a series of transformations that lead to the formation of various metabolites. These processes are key to the plant's ability to detoxify and eliminate the herbicide.

Metabolite Identification and Characterization in Primary Crops (e.g., corn)

In primary crops such as corn, the major metabolic pathway of this compound involves the deamination of the triazole amino group, leading to the formation of desamino this compound (DA this compound). nih.govnih.gov This is followed by hydroxylation at the tertiary carbon of the isopropyl group, resulting in the formation of isopropyl-2-hydroxy desamino this compound (iPr-2-OH DA this compound). uni.lunih.govnih.gov The metabolite iPr-2-OH DA this compound has been identified as a major metabolite in all three corn matrices studied: forage, fodder, and kernels. uni.lunih.govnih.gov

Additional metabolic pathways observed in corn include hydroxylation of the isopropyl methyl group to form iPr-1-OH DA MKH 3586, which can then undergo O-glucosidation. nih.govnih.gov Hydroxylation can also occur on both the t-butyl and isopropyl groups, leading to the formation of tBu-iPr-2-diOH DA MKH 3586. nih.gov Further metabolism of DA this compound can involve glucosidation. nih.govnih.gov Hydroxylated DA this compound metabolites can also form several minor O-glucosides. nih.gov In corn metabolism studies, this compound was the major component of the total radioactive residue (TRR), accounting for 44% in forage, 18% in fodder, and 13% in kernels. uni.lunih.gov iPr-2-OH DA MKH 3586 was found at concentrations of 14% in forage, 15% in fodder, and 38% in kernels. uni.lunih.gov DA MKH 3586 was the next most prominent component, present at 6% in forage, 9% in fodder, and 14% in kernels. uni.lunih.gov Several other minor metabolites were identified, generally at levels below 5% of the TRR. uni.lunih.gov

Metabolite Identification and Characterization in Rotational Crops

Metabolism studies in rotational crops, including kale, turnips, and wheat, have shown that the metabolic pathways of this compound are similar to those observed in primary crops like corn. uni.lunih.govnih.govherts.ac.uk Major 14C-residues identified in these rotational crops at various plant-back intervals (approximately 1.5, 4, and 12 months) included this compound, DA this compound, and iPr-2-OH DA this compound. nih.gov

Role of Plant Enzymes in this compound Detoxification and Biotransformation

Plant enzymes play a critical role in the detoxification and biotransformation of herbicides like this compound. While specific enzymes solely responsible for this compound metabolism are not extensively detailed in the provided sources, general mechanisms of herbicide metabolism in plants involve enzyme groups such as cytochrome P450 monooxygenases, glutathione (B108866) S-transferases (GSTs), and glycosyltransferases. nih.govnih.govnih.govscience-softcon.dectdbase.org These enzymes catalyze reactions such as oxidation, conjugation, and hydrolysis, which convert the parent herbicide into less phytotoxic and more water-soluble metabolites that can be compartmentalized or excreted. ctdbase.org this compound's mode of action involves the inhibition of acetolactate synthase (ALS), an enzyme involved in the synthesis of branched-chain amino acids, and it is also a photosystem II (PS II) inhibitor. uni.lunih.govmda.state.mn.usnih.gov Plant metabolic processes, potentially involving the aforementioned enzyme systems, contribute to the observed metabolic pathways of this compound, including deamination, hydroxylation, and glucosidation, thereby facilitating its detoxification within plant tissues. nih.govnih.gov

Environmental Degradation Kinetics and Mechanisms

The environmental degradation of this compound occurs through various processes, influencing its persistence and potential for movement in soil and water.

Soil Dissipation and Half-Life Studies under Field and Laboratory Conditions

This compound is considered moderately persistent in aerobic soil. uni.luepa.govmda.state.mn.usherts.ac.ukepa.gov Its dissipation in soil occurs through biodegradation, hydrolysis, and potentially photolysis, although volatilization is not expected to be a significant route of dissipation due to its low vapor pressure. epa.govmda.state.mn.usherts.ac.ukepa.govnih.gov Laboratory studies have reported this compound half-lives ranging from 9 to 117 days, with persistence being influenced by soil texture and pH. epa.govnih.gov Under field conditions, shorter half-lives have been observed, ranging from approximately 19 to 29 days in some studies, and 5.3 to 8.4 days in others. herts.ac.ukepa.govepa.gov Australian field studies in sugarcane plots reported half-lives of 4 to 18 days. uni.lu Another field trial in Shanghai showed this compound half-lives of 13.9 to 19.7 days in soil.

The dissipation kinetics can vary depending on the specific soil type and environmental conditions. For example, laboratory studies indicated half-lives of 87 days for one soil type under laboratory conditions, while field conditions showed shorter half-lives of 19 to 29 days. herts.ac.uk The major degradates observed in aerobic soil in both laboratory and field studies are Des-amino and N-methyl Des-amino. herts.ac.uk

| Study Type | Conditions | Half-Life (days) | Source |

| Laboratory | Aerobic soil (one soil) | 87 | herts.ac.uk |

| Laboratory | Various soils, influenced by texture and pH | 9 - 117 | epa.govnih.gov |

| Field | Various conditions | 19 - 29 | herts.ac.ukepa.gov |

| Field | Tennessee | 5.3 - 8.4 | epa.gov |

| Field | Australian sugarcane plots | 4 - 18 | uni.lu |

| Field | Shanghai | 13.9 - 19.7 |

Influence of Soil pH on Persistence

Soil pH has a notable influence on the persistence of this compound in soil. This compound is reported to be more persistent under alkaline soil conditions (pH > 7.4) and breaks down more slowly in these environments. uni.luepa.govnih.govepa.govnih.gov Conversely, it is considered moderately persistent in acidic and neutral soils. Some studies suggest that under acidic conditions, persistence can still vary depending on soil texture, with longer half-lives observed in loam and sandy loam compared to sandy clay loam. nih.gov The formation of the decarboxamide transformation product is expected to be more significant in alkaline aqueous systems and soils. epa.govherts.ac.uknih.gov Due to the reduced degradation rate at higher pH, application of this compound is generally not recommended on calcareous soils with pH values substantially higher than 7.4. epa.govnih.gov

Impact of Soil Texture and Organic Matter Content on Degradation

Soil texture and organic matter content significantly influence the degradation and leaching potential of this compound. Studies have shown that this compound exhibits higher leaching and lower residual effects in sandy soils compared to clay soils. researchgate.netresearchgate.net The residual effect of this compound is prolonged as the content of clay and organic matter in the soil increases. researchgate.netresearchgate.net This is attributed to the herbicide's high water solubility and low soil organic carbon-water (B12546825) partition coefficient, which facilitate leaching in coarse-textured soils. researchgate.netcabidigitallibrary.org

This compound persistence has been observed to range widely (9–117 days) depending on soil texture and pH. researchgate.netresearchgate.net It is generally more persistent under alkaline soil conditions. researchgate.netresearchgate.net Under acidic conditions, this compound showed greater persistence in loam and sandy loam soils (half-life, T1/2 = 57 days) compared to sandy clay loam (T1/2 = 9 days). researchgate.netresearchgate.net However, less difference in persistence was noted under alkaline conditions. researchgate.netresearchgate.net Calculated sorption coefficients were comparable across different soil textures and pH levels, suggesting that differential sorption alone does not fully explain the variations in persistence. researchgate.netresearchgate.net

Soil organic matter and texture are among several soil factors, including soil pH, that affect the proper use rate of this compound, as variations in these factors can lead to localized crop injury, especially in areas with coarse soil texture, lower organic matter, and/or higher pH. epa.govepa.gov

Role of Microbial Metabolism in Soil Degradation

Microbial metabolism is considered a major route of this compound dissipation in soil under field conditions. regulations.govhcpsl.com Although this compound is moderately persistent in aerobic soil, its degradation appears to be slow in some soils, particularly at lower depths. regulations.govepa.govmda.state.mn.us Laboratory research using soils with known histories of atrazine (B1667683) use indicated that this compound did not exhibit enhanced microbial degradation due to previous atrazine exposure. bioone.orgresearchgate.net

The main mode of degradation in the environment is expected to be microbial metabolism in soils. regulations.gov However, microbial metabolism can be slow in some soils. regulations.gov Most microorganisms thrive in the upper soil profile where conditions are well-aerated, temperatures are warm, and adequate moisture and organic matter are present. hcpsl.com The rate of microbial breakdown of herbicides can vary considerably depending on the soil's biotic status. hcpsl.com An active microbial population can quickly break down the herbicide and its metabolites, while degradation may be slower in dry, barren soils with depleted soil biota. hcpsl.com

Laboratory and field studies have identified desamino this compound and N-methyl desamino this compound as major degradates resulting from biodegradation in aerobic soil. epa.govregulations.gov

Effects of Environmental Conditions (Temperature, Moisture) on Degradation Rates

Environmental conditions, particularly temperature and moisture, play a significant role in this compound degradation in soil. Conditions favorable for herbicide degradation, including warm temperatures and adequate rainfall, lead to shorter half-lives. bioone.org For instance, in field studies with average temperatures between 20°C and 28°C and adequate soil moisture, this compound half-life values ranged from 5.3 to 8.4 days, with an average of 6.4 days. bioone.org

Adequate moisture is crucial for effective weed control, as it helps move the herbicide into the soil. epa.govepa.gov If sufficient moisture is not received after application, a light tilling or shallow incorporation can improve performance. epa.gov Excessive rainfall or irrigation after application, however, may reduce weed control and/or increase crop damage. epa.gov

Microbial activity, a key driver of soil degradation, is encouraged by warm soil and available moisture. bioone.org

Photochemical Degradation in Aqueous Systems

Photochemical degradation can contribute to this compound dissipation in aquatic systems, particularly in clear water bodies exposed to sunlight. epa.gov

Direct Photolysis Kinetics and Transformation Products

This compound is reported to be stable to direct photolysis. epa.govregulations.gov However, studies on the degradation of this compound in aqueous solution by direct photolysis have been conducted, suggesting possible chemical structures for transformation products. researchgate.net The photochemical degradation pathway can be influenced by pH. researchgate.net For example, the transformation product amicarbazole was obtained under mildly acidic conditions, while 4-amino-5-oxo-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide was found as an intermediate in both acidic and basic conditions. researchgate.net A primary degradation product formed in acidic medium resulted from deamination. researchgate.net

One study reported a lowest this compound half-life of 120 minutes under specific conditions: pH = 3, initial concentration of 50 mg L⁻¹, and using a 75 W LP-Hg lamp. researchgate.net Another source indicates a photolytic half-life of 66 days in natural water at pH 7, suggesting relative stability under environmental conditions. mdpi.com

Indirect Photolysis Mechanisms (e.g., role of humic acids, surfactants, Fe(III)-carboxylates)

Indirect photolysis can contribute to this compound dissipation in clear water bodies subjected to sunlight. epa.govregulations.gov This process involves the reaction of this compound with reactive species generated by the photoexcitation of naturally occurring substances in water, such as humic acids, nitrate, and nitrite. unito.itunito.it

Studies have investigated the effects of Fe(III)-carboxylates (e.g., oxalate, citrate, and tartrate) on the UVA photoinduced oxidation of this compound. researchgate.net These complexes can act as sources of radical species under sunlight, contributing to the degradation of contaminants. researchgate.netebin.pub The presence of humic acids can have varying effects on photolysis; low concentrations may promote indirect photolysis by inducing the production of hydroxyl radicals, while high concentrations can inhibit direct photolysis by competing for photons and reducing light penetration. rsc.org

While the role of photolysis of Fe(III)-carboxylate complexes in this compound degradation has been explored, further detailed investigation is suggested. researchgate.net

Hydrolytic Degradation in Aquatic Systems

This compound is generally stable to hydrolysis, except at higher pH values. epa.govmda.state.mn.us It is stable in solutions with pH ranging from 5 to 7, which is a normal range for spray solutions. hcpsl.com Hydrolysis is unlikely to be a significant factor in the breakdown of this compound to a degree that would cause efficacy failure. hcpsl.com

One source indicates a hydrolysis half-life of 66 days at pH 9, while it is stable at pH 5-7. hcpsl.comepa.gov Another source reports a hydrolysis half-life of 64 days at pH 7, suggesting relative stability. mdpi.com this compound transforms slowly under alkaline conditions but is stable in acidic and neutral environments. mda.state.mn.us

In aquatic systems, this compound appears to be very slow to degrade via microbial metabolism, with half-lives well above a year in some tests. regulations.gov

Data Table: this compound Half-lives in Soil

| Soil Type/Conditions | Half-life (days) | Source |

| Field conditions (warm temp, adequate rain) | 5.3 - 8.4 (avg 6.4) | bioone.org |

| Laboratory (aerobic soil) | 87 (one soil) | epa.govmda.state.mn.us |

| Field conditions | 19 - 29 | epa.gov |

| Laboratory (various soil texture & pH) | 9 - 117 | researchgate.netresearchgate.net |

| Acidic sandy clay loam | 9 | researchgate.netresearchgate.net |

| Acidic loam and sandy loam | 57 | researchgate.netresearchgate.net |

| Laboratory (Shanghai soil) | 13.9 - 19.7 | researchgate.net |

| Laboratory (aerobic soils) | ~50 | mdpi.com |

| Field conditions | 28 - 44 | mdpi.com |

Data Table: this compound Half-lives in Aquatic Systems

| Process/Conditions | Half-life (days) | Source |

| Indirect photolysis (natural pond water) | 1.73 | epa.gov |

| Aqueous photolysis | ~60 (2 months) | regulations.gov |

| Hydrolysis (pH 9) | 66 | hcpsl.comepa.gov |

| Hydrolysis (pH 7) | 64 | mdpi.com |

| Aerobic aquatic metabolism | >365 (>1 year) | regulations.gov |

| Anaerobic aquatic metabolism | >4 years (solid), 533 (water) | epa.gov |

pH Dependence of Hydrolysis Pathways

Hydrolysis is one of the potential degradation pathways for this compound in aqueous environments. Studies indicate that this compound exhibits varying stability depending on the pH of the solution. This compound is reported to be stable to hydrolysis except under alkaline conditions. Specifically, it transforms slowly at pH 9 epa.govmda.state.mn.us. In contrast, it is considered stable in acidic and neutral environments mda.state.mn.us.

Research into the photochemical degradation of this compound has also highlighted the influence of pH on the degradation pathway. For instance, the transformation product amicarbazole was observed under mildly acidic conditions researchgate.net. Another intermediate, 4-amino-5-oxo-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide, was detected in both acidic and basic conditions during photochemical degradation experiments researchgate.net. Under specific photochemical conditions at pH 3, a significantly shorter half-life of 120 minutes was observed compared to half-lives in soil researchgate.net.

The stability of this compound across a range of pH values in water is summarized in the table below:

| pH Condition | Hydrolysis Stability | Notes |

| Acidic | Stable | Observed in environmental fate studies mda.state.mn.us. |

| Neutral | Stable | Observed in environmental fate studies mda.state.mn.us. |

| Alkaline | Transforms slowly | Observed at pH 9 epa.govmda.state.mn.us. |

Identification of Hydrolytic Degradation Products

The degradation of this compound leads to the formation of several transformation products. Based on environmental fate studies, three major degradates have been identified: Des-amino (DA MKH 3586), N-methyl Des-amino, and Decarboxamide epa.govmda.state.mn.usregulations.gov.

The presence of these degradates can be influenced by environmental conditions, including pH. Des-amino and N-methyl Des-amino are the degradation products primarily expected in natural, acidic, or neutral environments mda.state.mn.usregulations.gov. The decarboxamide degradate is anticipated to become significant mainly under alkaline conditions, specifically at pH values greater than 7.4 mda.state.mn.usregulations.gov. However, it is noted that product labels may prohibit application to soils with pH higher than 7.4, which could limit the environmental relevance of the decarboxamide pathway in such scenarios mda.state.mn.usregulations.gov.

In addition to these major products, minor degradation pathways have been identified. These include the hydroxylation of the tert-butyl group of this compound or DA this compound and the hydrolytic cleavage of the carboxamide side chain. These minor pathways can lead to the formation of triazolinone MKH 3586 or triazolinone DA MKH 3586 epa.govepa.gov.

Plant metabolism studies in crops like corn and rotational crops have also revealed key transformation pathways, primarily involving deamination of the triazole amino group, followed by hydroxylation and subsequent glucosidation epa.govfederalregister.gov. Animal metabolism studies in ruminants and poultry similarly show metabolism proceeding via deamination and hydroxylation epa.govfederalregister.gov.

Analytical techniques commonly employed for the identification and quantification of this compound and its degradation products include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) veeprho.com. Mass spectrometry is a key technique used to identify intermediates formed during degradation processes nih.gov.

A summary of identified degradation products is provided below:

| Degradation Product | Formation Pathway/Conditions |

| Des-amino (DA MKH 3586) | Major degradate, expected in acidic/neutral environments epa.govmda.state.mn.usregulations.gov. Also formed via deamination in metabolism epa.govfederalregister.gov. |

| N-methyl Des-amino | Major degradate, expected in acidic/neutral environments epa.govmda.state.mn.usregulations.gov. |

| Decarboxamide | Major degradate, expected under alkaline conditions (pH > 7.4) epa.govmda.state.mn.usregulations.gov. |

| Amicarbazole | Observed under mildly acidic conditions during photochemical degradation researchgate.net. |

| 4-amino-5-oxo-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide | Observed in both acidic and basic conditions during photochemical degradation researchgate.net. |

| tBu-OH MKH 3586 | Minor pathway: hydroxylation of the tert-butyl group epa.govepa.gov. |

| tBu-OH DA MKH 3586 | Minor pathway: hydroxylation of the tert-butyl group of DA this compound epa.gov. |

| Triazolinone MKH 3586 | Minor pathway: hydrolytic cleavage of the carboxamide side chain epa.govepa.gov. |

| Triazolinone DA MKH 3586 | Minor pathway: hydrolytic cleavage of the carboxamide side chain of DA this compound epa.gov. |

| iPr-2-OH DA this compound | Major metabolite in corn via deamination and hydroxylation epa.govfederalregister.gov. |

| iPr-1-OH DA MKH 3586 | Formed via hydroxylation of isopropyl methyl epa.govfederalregister.gov. |

Environmental Fate, Transport, and Ecological Implications of Amicarbazone and Its Metabolites

Leaching Potential and Groundwater Contamination Studies

Amicarbazone exhibits properties that contribute to its mobility in soil, posing a risk of leaching and potential groundwater contamination. The herbicide has high water solubility (4.6 g/L at 20 °C, pH 4.9) and a low soil organic carbon-water (B12546825) partition coefficient (Koc: 16.7 – 37.0 L kg-1), indicating high mobility in soil. indiamart.comchem960.comsrdpharma.comhxchem.netlgcstandards.comscbt.com Its moderate persistence further allows it to persist in the soil profile, increasing the likelihood of transport to lower horizons and groundwater. herts.ac.ukchem960.comlgcstandards.com

This compound degrades into several transformation products, including Des-amino, N-methyl Des-amino, and Decarboxamide. herts.ac.ukchem960.com The Des-amino and N-methyl Des-amino metabolites are also characterized by apparent high persistence and high mobility, suggesting they can also contribute to groundwater contamination. herts.ac.ukchem960.com

Studies have confirmed the presence of this compound in groundwater. The EPA has reported detecting this compound in groundwater with peak concentrations reaching up to 136 µg/L. indiamart.com Prospective groundwater monitoring studies have also detected this compound and its metabolites. In studies conducted in Nebraska, a peak this compound detection of 6.6 µg/L was observed in groundwater, while the peak detection for the Des-amino metabolite was higher at 24.1 µg/L. uni-goettingen.de N-methyl Des-amino and Decarboxamide metabolites were detected at lower concentrations (0.1 µg/L or less). uni-goettingen.de

Influence of Soil Characteristics on Leaching

Soil characteristics play a significant role in the leaching potential of this compound. Factors such as the content of clay and organic matter, as well as pH, influence the retention and degradation of the herbicide in the soil matrix. uni.lu

Research indicates that this compound demonstrates higher leaching potential in sandy soils compared to clay soils. hxchem.netlgcstandards.com This difference is attributed to the higher clay and organic carbon content typically found in clay soils, which enhances water retention capacity and consequently reduces the downward movement of the herbicide. lgcstandards.com The residual effect of this compound, which is related to its persistence in soil, has been observed to be prolonged in soils with higher clay and organic matter content. hxchem.net

While this compound persistence has been reported to be very short in acidic soils and moderately persistent in alkaline soils, one study noted that in a silt loam soil, persistence increased as pH decreased, whereas soil pH did not significantly affect persistence in a clay soil. scbt.com

Modeling and Predictive Assessments of Groundwater Exposure

Modeling and predictive assessments are utilized to estimate potential groundwater exposure to this compound. Regulatory bodies employ simulation models, such as the FIRST, SCI-GROW, and PWC groundwater models, to estimate drinking water concentrations. herts.ac.ukuni-goettingen.de

Based on modeling conducted in 2005 using the FIRST and SCI-GROW models, the estimated environmental concentrations (EECs) for acute and chronic groundwater exposure to this compound were both estimated to be 102.9 ppb. herts.ac.uk More recent modeling in 2019 using the PWC groundwater model, based on a single application rate of 0.45 lb a.i./A, also provided groundwater estimated drinking water concentrations (EDWCs). uni-goettingen.de While peak values from prospective groundwater monitoring studies were lower than the peak modeled EDWCs, the monitoring data were considered supportive of the EDWCs when accounting for differences in application rates and simulation duration. uni-goettingen.de

The Ground Water Ubiquity Score (GUS) index is another tool used to assess the leaching tendency of pesticides. This compound's mobility in soil, indicated by its Koc values, suggests a high probability of it entering groundwater. srdpharma.com

Runoff and Surface Water Contamination Dynamics

This compound's environmental properties also make it susceptible to runoff, leading to potential contamination of surface water bodies. Its moderate persistence and high mobility contribute to its vulnerability to transport via runoff from treated areas. herts.ac.uk Runoff, along with spray drift, can result in the contamination of aquatic ecosystems. indiamart.comhxchem.net

This compound has been detected in surface water. The EPA has reported peak concentrations of this compound in surface water reaching 33.3 µg/L (96 h average). indiamart.com Runoff from agricultural fields, particularly during rainy seasons, can increase the concentration of herbicides, including this compound, in surface water.

Factors Influencing Surface Water Residue Accumulation

Several factors influence the accumulation of this compound residues in surface water. Spray drift during application and runoff from treated areas are primary contributors to off-site transport and subsequent surface water contamination. The extensive use of this compound and its high water solubility further enhance its potential to be transported to surface water bodies through runoff processes. hxchem.net Rainfall events occurring after herbicide application can also facilitate runoff and the movement of this compound into surface water.

Aquatic System Persistence and Half-lives

This compound is considered to be persistent in aquatic systems and is described as highly resistant in water. srdpharma.com Its persistence in water is characterized by relatively long half-lives under various conditions. The photolytic half-life of this compound in natural water at pH 7 is reported to be 66 days. indiamart.com The hydrolysis half-life at pH 7 is similar, at 64 days. indiamart.com In the "water - sediment" system, the half-life is longer, estimated at 116 days. srdpharma.com Studies on the sunlight-driven environmental fate of this compound have found half-life times in surface water ranging up to 75 days, depending on the specific characteristics of the water body. hxchem.netscbt.com Microbial metabolism of this compound in aquatic systems appears to be very slow, with reported half-lives well exceeding one year.

Here is a summary of this compound's half-lives in different environmental compartments:

| Environmental Compartment | Half-life | Conditions | Source |

| Aerobic Soil | 87 days | Laboratory study | herts.ac.ukdrugbank.com |

| Aerobic Soil | 19 to 29 days | Field conditions | drugbank.com |

| Aerobic Soil | 28 to 44 days | Field conditions | indiamart.com |

| Aerobic Soil | ~50 days | Laboratory study | indiamart.com |

| Aerobic Soil | 13.9–19.7 days | Laboratory (illumination incubator) | scbt.com |

| Aerobic Soil | 5.3 to 8.4 days | Field conditions (warm soil, adequate rain) | |

| Water | 66 days | Photolysis, pH 7, natural water | indiamart.com |

| Water | 64 days | Hydrolysis, pH 7 | indiamart.comsrdpharma.com |

| Water - Sediment System | 116 days | - | srdpharma.com |

| Surface Water | Up to 75 days | Sunlight-driven, water characteristics | hxchem.netscbt.com |

| Aquatic Systems | Well above a year | Microbial metabolism |

Bioconcentration and Bioaccumulation Potential in Ecological Receptors

The potential for this compound to bioconcentrate or bioaccumulate in ecological receptors is considered low. Bioconcentration, the uptake of a substance from water by an aquatic organism, and bioaccumulation, the accumulation of a substance from all exposure routes (water, food, sediment), are influenced by a chemical's properties, particularly its lipophilicity, often estimated by the octanol-water partition coefficient (Kow).

This compound has a low predicted XlogP of 1.0 and a low level of bioaccumulation (log P = 1.23). srdpharma.com These values suggest a limited potential for the compound to partition into fatty tissues of organisms and accumulate. Based on these properties, bioaccumulation of this compound is not expected to be a significant concern. chem960.comsrdpharma.com

Despite its persistence in the aquatic environment, the low probability of this compound crossing biological membranes due to its low lipophilicity is thought to make its accumulation in aquatic organisms unlikely. srdpharma.com However, it is important to note that while bioaccumulation itself is not an adverse effect, the resulting increase in body burden can lead to toxic effects from direct or indirect exposure.

This compound has demonstrated toxicity to aquatic organisms, particularly algae and higher aquatic plants, where it acts as a photosystem II inhibitor. indiamart.comsrdpharma.com Longer-term exposure has been shown to cause adverse effects on growth parameters in freshwater fish and on growth and reproductive parameters in freshwater and estuarine/marine invertebrates. herts.ac.uk

Ecotoxicological Assessments on Non-Target Organisms

Ecotoxicological studies on this compound have revealed varying degrees of toxicity across different non-target organisms. Concerns have been raised regarding potential risks to aquatic life, terrestrial invertebrates, birds, and mammals, with mitigation measures, such as labeling requirements and spray drift management, being proposed to reduce exposure regulations.govmda.state.mn.us.

Impacts on Aquatic Organisms (e.g., non-vascular aquatic plants, zebrafish larvae)

This compound demonstrates toxicity to aquatic organisms, with sensitivity varying among different groups. It is considered highly toxic to algae and higher aquatic plants mdpi.comlibrarynmu.com. Studies have shown significant adverse effects on the survival and growth of both algae and vascular plants in aquatic environments epa.gov. For instance, this compound is highly toxic to marine diatoms with an EC50 of 0.035 mg/L, and to higher aquatic plants with an EC50 of 0.21 mg/L mdpi.comlibrarynmu.comnih.gov. Freshwater invertebrates like Daphnia magna show moderate sensitivity with an EC50 of 0.21 mg/L mdpi.com. Fish species, such as rainbow trout and bluegill sunfish, exhibit much lower acute toxicity, with LC50 values exceeding 120.4 mg/L and 118 mg/L, respectively mdpi.comlibrarynmu.com. Longer-term exposure can lead to adverse effects on growth in freshwater fish and on growth and reproduction in freshwater and estuarine/marine invertebrates epa.gov.

The EPA has reported detecting this compound in both groundwater and surface water, indicating a potential risk to aquatic ecosystems from contamination via spray drift or runoff mdpi.comnih.gov. Prolonged exposure in such environments can negatively impact the growth and reproduction of aquatic organisms mdpi.comnih.gov. While risks to aquatic vascular plants were not identified as a major concern by one assessment, potential risks for aquatic non-vascular plants were noted, although the likelihood of actual chronic risk was considered low or mitigated by labeling mda.state.mn.usregulations.gov.

| Organism Type | Species Example | Toxicity Level (Acute) | Key Findings / Metrics | Source |

| Non-vascular aquatic plants | Marine diatoms | Extremely toxic | EC50: 0.035 mg/L | mdpi.comlibrarynmu.com |

| Higher aquatic plants | (General) | Highly toxic | EC50: 0.21 mg/L | mdpi.comlibrarynmu.com |

| Freshwater invertebrates | Daphnia magna | Moderately toxic | EC50: 0.21 mg/L | mdpi.com |

| Freshwater fish | Rainbow trout | Practically non-toxic | LC50: > 120.4 mg/L | mdpi.comlibrarynmu.com |

| Freshwater fish | Bluegill sunfish | Practically non-toxic | LC50: > 118 mg/L | mdpi.comlibrarynmu.com |

| Estuarine/marine fish | (General) | Practically non-toxic | Acute toxicity low; chronic data not available | epa.gov |

| Freshwater invertebrates | (General) | Slightly toxic | Longer-term exposure affects growth and reproduction | epa.gov |

| Estuarine/marine invertebrates | (General) | Slightly to practically non-toxic | Longer-term exposure affects growth and reproduction | epa.gov |

Studies using zebrafish (Danio rerio) embryos/larvae have investigated the developmental toxicity of this compound. Exposure to this compound has been shown to induce significant developmental defects, including reduced survival rates, increased malformations, and decreased heart rates, particularly at higher concentrations mdpi.comnih.govresearchgate.net. These findings highlight the potential of this compound to cause developmental toxicity in aquatic organisms mdpi.comnih.govresearchgate.net.

Neurotoxicological assessments using larval zebrafish have also been conducted. Behavioral assays revealed decreased locomotor activity in zebrafish exposed to this compound, particularly at concentrations of 100 and 200 mg/L mdpi.comnih.govresearchgate.net. Furthermore, this compound exposure disrupted motor axon formation and oligodendrocyte development mdpi.comnih.govresearchgate.net. Studies also identified the downregulation of key genes involved in neurodevelopment and the downregulation of cholinergic, dopaminergic, and serotonergic signaling pathways, indicating neurotoxicity in zebrafish mdpi.comnih.govresearchgate.net. These results suggest that this compound has the potential to cause developmental neurotoxicity in aquatic organisms nih.govresearchgate.net.

Effects on Terrestrial Flora and Fauna (e.g., birds, mammals, pollinators)

This compound can impact terrestrial non-target organisms. High-end screening exposure estimates have indicated potential concerns for birds, mammals, and terrestrial plants, although risks are considered mitigated by labeling requirements, including downwind spray drift buffers mda.state.mn.us.

For terrestrial invertebrates, including pollinators and other non-target organisms, this compound is acutely and chronically toxic regulations.gov. Chronic exposure from ingesting residues on-site or from spray drift is identified as a source of concern for terrestrial invertebrates regulations.gov.

In terms of birds, chronic exposure of bobwhite quail and mallard ducks to this compound has resulted in exposure-related reproductive effects. The most sensitive endpoints observed included decreased numbers of viable embryos per eggs set, decreased numbers of hatchlings per egg set, and reduced eggshell thickness epa.gov. This compound is considered mildly toxic to birds based on acute toxicity studies librarynmu.com.

For mammals, chronic exposure in rats has resulted in decreased body weight and body weight gain in both parents and offspring epa.gov. While an acute neurotoxicity study in rats showed signs of neurotoxicity, no such effects were observed in subchronic and developmental neurotoxicity studies epa.govepa.gov. This compound is classified as moderately toxic to mammals based on acute toxicity librarynmu.com.

Regarding pollinators, specifically honey bees, this compound is considered virtually non-toxic based on contact toxicity studies librarynmu.com.

Herbicide Residues in Rotational Crops and Associated Uptake

Studies have confirmed the significant uptake of this compound residues in rotational crops epa.govepa.gov. A confined rotational crop study indicated that the metabolism of this compound in rotational crops is qualitatively and quantitatively similar to its metabolism in the primary corn crop, although the relative levels of certain metabolites, such as glucose conjugates, were higher in rotational wheat commodities compared to corn epa.govapvma.gov.au.

Field rotational crop studies have been conducted to support tolerances for inadvertent residues in various commodities, including alfalfa, cotton, soybean, and wheat epa.gov. Residues of total this compound have been detected in rotational crops like sugarcane tops at various intervals after application apvma.gov.au. The residues of concern in plants for tolerance and risk assessment typically include the parent compound, a desamino metabolite, and a hydroxylated derivative of the latter epa.gov.

While some studies suggest that carryover to injure sensitive rotational crops would not be anticipated under certain environmental conditions based on observed dissipation rates, the potential for residues and their uptake necessitates the establishment of appropriate plant-back intervals and rotational crop tolerances epa.govresearchgate.net.

| Rotational Crop Commodity | Example Tolerance Level (ppm) | Source |

| Soybean, seed | 0.25 | epa.gov |

| Soybean, meal | 0.2 | epa.gov |

| Soybean, hulls | 0.01 | epa.gov |

| Soybean, oil | 0.6 | epa.gov |

| Wheat, forage | 1.0 | epa.gov |

| Wheat, hay | 0.09 | epa.gov |

| Wheat, grain | 0.08 | epa.gov |

| Wheat, straw | 0.4 | epa.gov |

| Wheat, bran | 0.06 | epa.gov |

| Wheat, shorts | 0.05 | epa.gov |

| Wheat, flour | 0.05 | epa.gov |

| Wheat, germs | 0.05 | epa.gov |

| Sugarcane fodder | 5 | apvma.gov.au |

Molecular and Physiological Basis of Herbicide Resistance to Amicarbazone

Target-Site Resistance Mechanisms

Target-site resistance involves alterations to the protein that the herbicide binds to, preventing or reducing the herbicide's inhibitory effect. researchgate.netcroplife.org.aucambridge.org For PSII inhibitors like amicarbazone, the target site is the D1 protein within the photosystem II complex. researchgate.netmsstate.edumdpi.com

Mutations in the psbA gene, which encodes the D1 protein, are a common mechanism of target-site resistance to PSII inhibitors. researchgate.netmdpi.comcambridge.org A well-documented mutation is the substitution of serine (Ser) at position 264 with glycine (B1666218) (Gly) in the D1 protein (Ser264-Gly). researchgate.netresearchgate.netcambridge.org This specific mutation has been shown to confer high levels of resistance to both simazine (B1681756) and this compound in weed species such as Poa annua (annual bluegrass). researchgate.netresearchgate.netcambridge.org The Ser264-Gly substitution alters the binding site on the D1 protein, reducing the efficacy of herbicides that bind to this site. researchgate.netmdpi.com

Other amino acid substitutions in the D1 protein at positions like Val219 to Ile have also been reported to confer resistance to PSII inhibitors, specifically correlated with resistance to diuron (B1670789) and metribuzin. researchgate.netcambridge.orgcropj.com

The Ser264-Gly mutation in the psbA gene often results in cross-resistance to other PSII-inhibiting herbicides that bind to the same site on the D1 protein. researchgate.netresearchgate.netcambridge.org This includes herbicides from different chemical families, such as triazines (e.g., atrazine (B1667683), simazine), substituted ureas (e.g., diuron), and triazinones (e.g., metribuzin). researchgate.netmsstate.educambridge.org Studies have demonstrated that weed populations with the Ser264-Gly mutation exhibit cross-resistance to this compound, atrazine, and simazine. researchgate.netcambridge.orgcambridge.org This is attributed to the similar binding kinetics of these herbicides at the modified D1 protein binding site. researchgate.netbioone.org

For example, research on Poa annua populations has shown that those resistant to triazine herbicides due to the Ser264-Gly mutation are also cross-resistant to this compound. researchgate.netcambridge.org A population with this mutation showed high levels of cross-resistance to both simazine and this compound. researchgate.netresearchgate.net

Non-Target-Site Resistance Mechanisms

Non-target-site resistance mechanisms involve physiological or biochemical processes that reduce the concentration of the active herbicide at the target site, without altering the target protein itself. mdpi.comscielo.brnih.gov These mechanisms are often more complex and can confer resistance to herbicides with different modes of action. researchgate.netmdpi.com

Reduced absorption and/or altered translocation of this compound within the plant can contribute to non-target-site resistance. scielo.brnih.gov If less herbicide is absorbed by the leaves or roots, or if its movement to the chloroplasts (where PSII is located) is restricted, the effective concentration at the target site is reduced, allowing the plant to survive. scielo.br Studies on Poa annua biotypes resistant to PSII inhibitors, including this compound, have indicated that reduced absorption and translocation can be a mechanism of resistance, particularly in biotypes lacking known target-site mutations. researchgate.netcambridge.org For instance, a resistant Poa annua biotype without the Ser264-Gly mutation showed a significantly lower rate of atrazine absorption and translocation compared to susceptible or target-site resistant biotypes. researchgate.netcambridge.org While this specific finding relates to atrazine, it illustrates a potential NTSR mechanism relevant to other PSII inhibitors like this compound.

Increased metabolism and detoxification of this compound by the weed plant is a significant non-target-site resistance mechanism. mdpi.comscielo.brnih.gov Resistant plants may possess elevated levels or enhanced activity of enzymes that break down the herbicide into less toxic or inactive metabolites. mdpi.comnih.gov Enzymes such as cytochrome P450 monooxygenases (CYP450s) and glutathione (B108866) S-transferases (GSTs) are commonly involved in herbicide metabolism. cropj.comnih.gov Enhanced metabolism has been reported as a mechanism of resistance to PSII inhibitors in several weed species. researchgate.netmdpi.comnih.gov For example, rapid metabolism of atrazine has been observed in resistant Poa annua and Amaranthus palmeri populations, conferred by enhanced enzyme activity. researchgate.netnih.gov This enhanced metabolic capacity can also contribute to resistance to this compound, either alone or in combination with other resistance mechanisms. researchgate.net

Sequestration, particularly vacuolar sequestration, and altered membrane transport activity can also play a role in non-target-site resistance. scielo.br Vacuolar sequestration involves the active transport of the herbicide or its metabolites into the vacuole, a cellular organelle, effectively removing it from the cytoplasm and preventing it from reaching the chloroplasts. scielo.br Altered membrane transport activity, mediated by transporter proteins, can influence the uptake, efflux, and intracellular localization of the herbicide. scielo.br While research specifically detailing the vacuolar sequestration or altered membrane transport of this compound is less prevalent in the provided search results compared to metabolism or absorption/translocation, these are recognized NTSR mechanisms for herbicides, including some PSII inhibitors. scielo.br Reduced translocation and sequestration of herbicides have been found in some weeds exhibiting NTSR. researchgate.netmdpi.com

Here is a summary of resistance mechanisms:

| Mechanism Type | Specific Mechanism | Description | Example (Weed Species) |

| Target-Site Resistance | psbA gene mutation (Ser264 to Gly) | Amino acid substitution in the D1 protein, altering the herbicide binding site. | Poa annua researchgate.netresearchgate.netcambridge.org |

| Target-Site Resistance | psbA gene mutation (Val219 to Ile) | Amino acid substitution in the D1 protein. | Poa annua (resistance to diuron and metribuzin) researchgate.netcambridge.orgcropj.com |

| Non-Target-Site Resistance | Altered Herbicide Absorption and Translocation | Reduced uptake or impaired movement of the herbicide to the target site. | Poa annua (observed with atrazine in a biotype lacking TSR) researchgate.netcambridge.org |

| Non-Target-Site Resistance | Enhanced Herbicide Metabolism and Detoxification | Increased enzymatic breakdown of the herbicide into inactive forms, often by CYP450s or GSTs. | Poa annua, Amaranthus palmeri (observed with atrazine, relevant to PSII inhibitors) researchgate.netnih.gov |

| Non-Target-Site Resistance | Vacuolar Sequestration and Altered Transport | Active transport of herbicide into vacuole or changes in membrane transport affecting intracellular location. | General NTSR mechanism for some herbicides scielo.br |

Genetic and Molecular Basis of Resistance Evolution in Weed Biotypes

The primary target site for this compound, as a PSII inhibitor, is the D1 protein encoded by the psbA gene in plant chloroplasts. herts.ac.ukresearchgate.net Resistance to this compound, particularly in weed species like Poa annua (annual bluegrass), is frequently linked to mutations in the psbA gene. researchgate.netcambridge.orgcambridge.orgresistpoa.orgcambridge.orgresearchgate.net

A common genetic alteration conferring resistance to PSII inhibitors, including this compound and triazines like atrazine and simazine, is a single amino acid substitution at position 264 of the D1 protein, where serine (Ser) is replaced by glycine (Gly) (Ser264-to-Gly). researchgate.netcambridge.orgcambridge.orgresistpoa.orgcambridge.orgresearchgate.net This mutation alters the binding site on the D1 protein, reducing its sensitivity to these herbicides and leading to cross-resistance. researchgate.netcambridge.orgcambridge.orgresistpoa.orgcambridge.orgresearchgate.net Research on triazine-resistant Poa annua populations with the Ser264-to-Gly mutation has confirmed their cross-resistance to this compound. researchgate.netcambridge.orgcambridge.orgcambridge.orgresearchgate.net

While target-site mutations like Ser264-to-Gly are a well-documented mechanism, non-target-site resistance mechanisms can also contribute to this compound resistance. cambridge.orgcambridge.orgresearchgate.net These can include reduced herbicide absorption and translocation within the plant, or enhanced herbicide metabolism into less toxic compounds. cambridge.orgcambridge.orgresearchgate.net Studies on Poa annua biotypes resistant to multiple PSII inhibitors, including this compound, have identified instances where resistance is not solely due to the Ser264-to-Gly mutation but also involves reduced absorption, translocation, and increased metabolism of the herbicide. cambridge.orgcambridge.orgresearchgate.net

The evolution of herbicide resistance is influenced by several genetic factors, including the initial frequency of resistant alleles in the weed population, the dominance of these alleles, and any fitness costs associated with the resistance genes. researchgate.net Continued selection pressure from repeated use of herbicides with the same mode of action, such as this compound, increases the frequency of resistant individuals over time. researchgate.netepa.gov

Research Approaches for Characterizing Resistance in Weed Populations

Characterizing herbicide resistance in weed populations involves a combination of biological assays and molecular techniques. researchgate.netcambridge.orgnih.govoup.com Seedling bioassays are a fundamental approach to evaluate the level of resistance in different weed biotypes by exposing them to varying herbicide concentrations and assessing survival or injury. researchgate.net Resistance factors (RF) can be calculated by comparing the herbicide dose required to control resistant biotypes to that needed for susceptible biotypes. researchgate.net

To investigate the molecular basis of resistance, gene sequencing studies are crucial. researchgate.netcambridge.orgcambridge.orgcambridge.orgresearchgate.net Sequencing of the psbA gene, which encodes the D1 protein, is commonly performed to identify target-site mutations like the Ser264-to-Gly substitution associated with PSII inhibitor resistance. researchgate.netcambridge.orgcambridge.orgcambridge.orgresearchgate.net

Beyond target-site analysis, research approaches also focus on understanding non-target-site resistance mechanisms. This can involve studying herbicide absorption and translocation within resistant and susceptible plants, often using radiolabeled herbicides (e.g., ¹⁴C-amicarbazone) to track their movement and distribution. researchgate.netmdpi.comuga.edu Furthermore, investigating the metabolic fate of this compound in weed tissues can reveal if enhanced detoxification plays a role in resistance. cambridge.orgcambridge.orgresearchgate.netmdpi.com Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed to identify and quantify this compound and its metabolites in plant samples. researchgate.netresearchgate.net

Quantum yield (ΦPSII) measurements, which assess the efficiency of photosystem II, can also be used to determine the photochemical effects of this compound on susceptible and resistant populations. researchgate.netcambridge.org A reduced or absent reduction in ΦPSII in treated plants indicates resistance at the PSII level. researchgate.netcambridge.org

Research often involves comparing the responses of known susceptible populations with putative resistant populations collected from the field. researchgate.netcambridge.orgcambridge.orgcambridge.orgresearchgate.net This comparative approach helps to isolate the mechanisms responsible for the observed resistance phenotype. Data from such studies, including resistance factors and identified mutations, are essential for understanding the evolution and spread of this compound resistance in weed populations.

Data Table Example (Illustrative based on search findings):

| Weed Biotype | Herbicide | Resistance Factor (RF) | psbA Gene Mutation |

| Susceptible | This compound | 1x | Wild-type Ser264 |

| Resistant R1 | This compound | >10x | Ser264-to-Gly |

| Resistant R2 | This compound | >5x | Ser264-to-Gly |

| Resistant DR3 | This compound | Variable | No known psbA mutation; potential NTSR |

Advanced Analytical Methodologies for Amicarbazone and Its Metabolites

Extraction and Sample Preparation Techniques

Sample preparation is a critical step to isolate amicarbazone and its metabolites from the matrix and remove interfering substances. A widely used approach is the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) procedure, often in a modified format. sci-hub.seebi.ac.ukresearchgate.netresearchgate.netepa.gov

A modified QuEChERS method for the analysis of this compound and its metabolites in grains and soybeans involves several steps. Initially, water and acetonitrile (B52724) (MeCN) are added to the sample, followed by vigorous vortexing and ultrasonication. sci-hub.se Salts like NaCl and anhydrous MgSO4 are then added for liquid-liquid partitioning. sci-hub.se After centrifugation, the supernatant is subjected to a clean-up step using dispersive solid-phase extraction (d-SPE) with materials such as graphitized carbon black (GCB), C18, and anhydrous MgSO4. sci-hub.seresearchgate.net This d-SPE step helps remove matrix components that can interfere with the subsequent analysis. sci-hub.se The extract is then filtered before instrumental analysis. sci-hub.se

In another application for corn and corn plants, a modified QuEChERS method also utilizes MeCN for extraction and GCB and C18 for dispersive solid-phase extraction cleanup. researchgate.net For soil analysis, a modified QuEChERS procedure has also been successfully employed for the extraction and purification of this compound and its major metabolites. ebi.ac.ukresearchgate.netnih.gov

Alternative extraction methods have also been explored. For plant commodities like corn forage, fodder, and grain, accelerated solvent extraction (ASE) with water or dilute phosphoric acid as the solvent has been used, followed by solid phase extraction (SPE) cleanup. epa.gov For livestock commodities such as milk and tissues, ASE with dilute phosphoric acid is used for tissues, while milk is simply diluted with water. epa.gov These extracts may undergo oxidation with potassium permanganate (B83412) to convert this compound residues to a common moiety before SPE cleanup and analysis. epa.gov Methanolic extraction followed by filtration has also been used for the analysis of this compound and other herbicides in soil. bioone.org

Chromatographic and Spectrometric Detection Methods

Chromatographic techniques coupled with sensitive detectors are essential for separating and quantifying this compound and its metabolites in complex samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Residue Determination

LC-MS/MS is a powerful and widely used technique for the simultaneous determination of this compound and its metabolites due to its high sensitivity and selectivity. sci-hub.seebi.ac.ukresearchgate.netresearchgate.netnih.gov This method allows for the separation of the target analytes by liquid chromatography and their subsequent detection and quantification by tandem mass spectrometry. sci-hub.seresearchgate.netresearchgate.netnih.gov

A typical LC-MS/MS system for this compound analysis includes a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source. sci-hub.se Chromatographic separation is often achieved using a C18 column with a mobile phase consisting of water (often with an additive like ammonium (B1175870) acetate) and an organic solvent like methanol (B129727) or acetonitrile. sci-hub.seresearchgate.net The method allows for the simultaneous determination of this compound (AMZ) and its key metabolites, such as desamino this compound (DA) and isopropyl-2-hydroxy-desamino this compound (Ipr-2-OH-DA-AMZ). sci-hub.seebi.ac.ukresearchgate.netnih.gov The total run time for such analyses can be as short as 9 minutes. researchgate.netnih.gov

LC-MS/MS methods have been successfully applied to determine this compound and its metabolites in various matrices, including grains (rice, wheat, corn, buckwheat), soybean, and soil. sci-hub.seebi.ac.ukresearchgate.netnih.gov Proposed enforcement methods for this compound residues in plant and livestock commodities also utilize LC-MS/MS. epa.gov

High-Performance Liquid Chromatography-UV Detection for Photolysis Studies

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is another chromatographic technique that has been used for the analysis of this compound, particularly in studies investigating its photolysis. asrjetsjournal.orgresearchgate.net While LC-MS/MS offers higher sensitivity and selectivity for residue determination, HPLC-UV can be suitable for studies where the concentration of the analyte is relatively higher, such as in controlled photodegradation experiments in aqueous media. asrjetsjournal.orgresearchgate.net

In photolysis studies, HPLC with a UV detector can be used to monitor the degradation of this compound over time when exposed to UV or solar radiation. asrjetsjournal.org This allows for the determination of degradation rates and half-lives under different experimental conditions, such as varying pH or the presence of adjuvants. asrjetsjournal.orgresearchgate.net An Agilent model 1260 Infinity HPLC liquid chromatograph has been used for the analysis of this compound in photolysis studies in sugarcane. asrjetsjournal.org

Method Validation Parameters for Environmental and Biological Matrices

Analytical methods for this compound and its metabolites must be thoroughly validated to ensure their reliability, accuracy, and sensitivity in different matrices. Key validation parameters typically assessed include linearity, recovery, sensitivity, and precision. sci-hub.seebi.ac.ukresearchgate.netcipac.orgelementlabsolutions.comeuropa.eu

Linearity: This parameter assesses the proportional relationship between the analyte concentration and the instrument response over a defined range. cipac.orgelementlabsolutions.comeuropa.eu Methods for this compound analysis have demonstrated good linearity, with correlation coefficients (R²) typically greater than 0.99. sci-hub.seebi.ac.ukresearchgate.netnih.gov Linearity is often evaluated using a series of standards at different concentrations. cipac.orgelementlabsolutions.comeuropa.eupfigueiredo.org

Recovery (Accuracy): Recovery studies determine the efficiency of the extraction and cleanup procedures by analyzing fortified samples with known amounts of the analyte. cipac.orgelementlabsolutions.comeuropa.eu Acceptable recovery rates for this compound and its metabolites in various matrices generally range from 70% to 120%. sci-hub.seebi.ac.ukresearchgate.netresearchgate.net Recoveries are typically reported as mean recovery percentages and relative standard deviations. cipac.org

Sensitivity: Sensitivity is assessed by determining the limit of detection (LOD) and the limit of quantification (LOQ). cipac.orgelementlabsolutions.comeuropa.eu The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. cipac.org For LC-MS/MS methods, LOQs for this compound and its metabolites in grains and soybeans have been reported as low as 5 µg/kg. sci-hub.seebi.ac.uknih.gov In soil, LOQs have been in the range of 5-10 µg/kg. researchgate.netnih.gov

Precision: Precision refers to the agreement between independent measurements of the same homogeneous sample under specified conditions. cipac.orgelementlabsolutions.comeuropa.eu It is often expressed as relative standard deviation (RSD). cipac.orgelementlabsolutions.compfigueiredo.org Precision for this compound analytical methods has been reported with RSD values typically below 15%, often in the range of 1-12%. sci-hub.seebi.ac.ukresearchgate.netnih.gov Precision can be assessed at different levels, including repeatability (within-laboratory, same conditions) and intermediate precision (within-laboratory, different conditions like operators or equipment). cipac.orgelementlabsolutions.compfigueiredo.org

Interactive Table 1: Summary of Validation Parameters for this compound Analysis

| Parameter | Typical Range/Value (LC-MS/MS) | Matrix Examples | Source |

| Linearity (R²) | > 0.99 | Grains, Soybean, Soil | sci-hub.seebi.ac.ukresearchgate.netnih.gov |

| Recovery | 70-120% | Grains, Soybean, Corn, Soil | sci-hub.seebi.ac.ukresearchgate.netresearchgate.net |